molecular formula C11H9F13O B034855 Allyl 1H,1H,2H,2H-perfluorooctyl ether CAS No. 103628-86-0

Allyl 1H,1H,2H,2H-perfluorooctyl ether

Cat. No.: B034855
CAS No.: 103628-86-0
M. Wt: 404.17 g/mol
InChI Key: GPVGUNIIVWJTLK-UHFFFAOYSA-N
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Description

Allyl 1H,1H,2H,2H-perfluorooctyl ether is a fluorinated ether compound known for its unique chemical properties. It is a colorless liquid that is highly stable and resistant to heat, chemicals, and biological degradation. The molecular formula of this compound is C11H9F13O, and it has a molecular weight of 404.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 1H,1H,2H,2H-perfluorooctyl ether typically involves the reaction of allyl alcohol with 1H,1H,2H,2H-perfluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle fluorinated chemicals .

Chemical Reactions Analysis

Types of Reactions

Allyl 1H,1H,2H,2H-perfluorooctyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers.

Scientific Research Applications

Allyl 1H,1H,2H,2H-perfluorooctyl ether has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Allyl 1H,1H,2H,2H-perfluorooctyl ether involves its interaction with molecular targets through its ether and fluorinated groups. These interactions can affect the stability and reactivity of the compound in various chemical and biological systems. The pathways involved include nucleophilic substitution and radical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1H,1H,2H,2H-Perfluorooctyl iodide
  • 1H,1H,2H,2H-Perfluorooctyl alcohol
  • 1H,1H,2H,2H-Perfluorooctyl vinyl ether

Uniqueness

Allyl 1H,1H,2H,2H-perfluorooctyl ether is unique due to its combination of an allyl group and a perfluorinated ether chain. This structure imparts exceptional stability and resistance to degradation, making it suitable for applications where other compounds may fail .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-prop-2-enoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVGUNIIVWJTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544062
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103628-86-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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